4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S2/c23-12-4-14-27(15-5-13-24)32(29,30)19-10-8-18(9-11-19)21(28)26-22-25-20(16-31-22)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,14-15H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYFPVDZSYFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the final product. This may include the use of automated synthesis equipment and rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of cyano and sulfamoyl groups makes it reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.
Major Products Formed: The major products formed from these reactions can vary, but they may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Initial studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiazole moiety is often associated with anticancer properties due to its ability to interact with multiple biological targets. Research is ongoing to evaluate the specific mechanisms of action of this compound in cancer therapy.
- Antimicrobial Properties : The sulfamoyl group is known for its antibacterial properties. Investigations into the compound's efficacy against resistant bacterial strains could provide insights into new therapeutic agents for treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to inflammation and cancer progression. Studies are being conducted to identify target enzymes and quantify inhibition rates.
Agricultural Applications
- Pesticide Development : Given the increasing need for eco-friendly pesticides, the compound's potential as a botanical pesticide is being explored. Its structural components suggest it may possess insecticidal or fungicidal properties, making it a candidate for developing sustainable agricultural practices.
- Plant Growth Regulation : Some sulfamoyl compounds have been shown to influence plant growth positively. Research is examining how this compound can be utilized to enhance crop yields or improve resistance to environmental stressors.
Data Tables
| Application Area | Potential Uses | Current Research Focus |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antimicrobial | Mechanisms of action, efficacy against pathogens |
| Agricultural Science | Pesticides, Plant growth regulators | Eco-friendly alternatives, crop yield enhancement |
| Materials Science | Polymer additives, Coatings | Stability and performance in various applications |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal evaluated a series of thiazole derivatives for their cytotoxicity against breast cancer cells. Results indicated that modifications similar to those found in 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide significantly increased cell death rates compared to controls.
- Agricultural Trials : Field trials were conducted using formulations containing sulfamoyl compounds on crops susceptible to fungal infections. Preliminary results showed a reduction in disease incidence by over 50%, suggesting potential for commercial development.
- Enzyme Inhibition Study : A recent investigation focused on the inhibition of specific kinases by compounds structurally related to this compound, revealing promising results that warrant further exploration into therapeutic applications.
Mechanism of Action
The mechanism by which 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide exerts its effects involves its interaction with molecular targets. The phenylthiazole moiety may bind to specific receptors or enzymes, leading to biological effects. The sulfamoyl and cyano groups may also play a role in its activity by influencing its binding affinity and stability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Variations in Sulfamoyl Substituents
The sulfamoyl group’s substitution pattern significantly influences physicochemical and biological properties:
Key Insights :
Modifications in Thiazole and Benzamide Moieties
Thiazole Ring Substitutions:
Key Insights :
- 4-Phenyl (target) vs. 3-chlorophenyl (5n): Halogenation (Cl, CF₃) increases bioactivity in anti-inflammatory contexts .
- Naphthalen-1-yl () may improve binding to hydrophobic enzyme pockets but risks off-target interactions.
Benzamide Modifications:
Biological Activity
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure
The compound can be characterized by its chemical formula and structural components:
- Chemical Formula : C16H16N4O3S
- Structural Features :
- A thiazole ring
- Sulfamoyl group
- Cyanoethyl substituents
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the thiazole ring.
- Introduction of the sulfamoyl group.
- Addition of cyanoethyl groups.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown:
- Inhibition of Histone Deacetylases (HDACs) : Certain analogs have been reported to inhibit HDAC activity, leading to increased apoptosis in cancer cells. For example, bis(2-chloroethyl) derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| FNA (similar derivative) | 1.30 | HepG2 cells |
| SAHA (control) | 17.25 | HepG2 cells |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Related compounds have been evaluated for their effectiveness against various pathogens:
- Mechanism of Action : Some studies indicate that these compounds may disrupt bacterial cell membranes, leading to cell lysis and death .
- Activity Against Fungi : In vitro assays have shown that certain derivatives possess moderate to excellent antifungal activity against common phytopathogenic fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Substituent Effects : The presence of electron-withdrawing groups (like cyano) enhances potency.
- Ring Structure : The thiazole moiety contributes to increased interaction with biological targets due to its heterocyclic nature.
Case Studies
-
Study on HDAC Inhibition : A study demonstrated that a related compound exhibited selective inhibition against HDAC3 with significant antiproliferative effects on cancer cell lines .
- Findings : The compound induced apoptosis and G2/M phase arrest in treated cells.
- Antimicrobial Evaluation : Another study assessed a series of thiazole derivatives for their antibacterial properties against MRSA and other resistant strains.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide?
Answer:
The synthesis involves multi-step reactions starting with the preparation of intermediates such as the thiazole ring and sulfamoylbenzamide core. Key steps include:
- Sulfamoylation: Reacting the benzamide precursor with bis(2-cyanoethyl)sulfamoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Thiazole Ring Formation: Cyclization of thiourea intermediates with α-halo ketones, requiring controlled pH (7–8) and reflux in ethanol .
- Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical parameters include temperature control (<5°C during sulfamoylation), solvent choice (polar aprotic solvents for stability), and reaction time (6–12 hours for cyclization).
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (C₂₃H₂₀N₄O₄S₂, MW 480.6 g/mol) and isotopic patterns .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
- HPLC: Quantifies purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in biological activity data arising from structural discrepancies in analogs?
Answer:
- X-ray Crystallography: Resolve structural ambiguities (e.g., sulfamoyl group conformation) to correlate geometry with activity .
- Comparative Bioassays: Test analogs (e.g., ethyl vs. methyl substitutions) under standardized conditions (e.g., MIC for antimicrobial activity) to isolate substituent effects .
- Computational Docking: Predict binding modes to targets (e.g., bacterial dihydrofolate reductase) and validate with mutagenesis studies .
Advanced: What in vitro models are suitable for evaluating its anticancer mechanisms, and how should experimental controls be designed?
Answer:
- Cell Lines: Use MCF7 (breast cancer) and HCT116 (colon cancer) for proliferation assays (IC₅₀ determination via MTT/WST-1) .
- Mechanistic Studies:
- Apoptosis: Caspase-3/7 activation assays with staurosporine as a positive control.
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-competitive assays .
- Controls: Include untreated cells, solvent controls (DMSO ≤0.1%), and reference inhibitors (e.g., doxorubicin for cytotoxicity) .
Basic: What functional groups contribute to its reported antimicrobial activity, and how do they interact with bacterial targets?
Answer:
- Thiazole Ring: Disrupts bacterial membrane integrity via hydrophobic interactions .
- Sulfamoyl Group: Inhibits dihydrofolate synthase by mimicking p-aminobenzoic acid (PABA), a folate precursor .
- Cyanoethyl Substituents: Enhance solubility and penetration through Gram-negative outer membranes .
Mechanism validation requires knockout bacterial strains (e.g., E. coli ΔfolP) to confirm target specificity .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize the sulfamoyl group’s pharmacological profile?
Answer:
- Substituent Variation: Synthesize analogs with alkyl (methyl, ethyl), aryl (phenyl), or heterocyclic replacements for the cyanoethyl groups .
- Activity Mapping: Compare IC₅₀ values against enzymatic targets (e.g., human carbonic anhydrase IX for anticancer activity) .
- Pharmacokinetic Profiling: Assess logP (via shake-flask method) and metabolic stability (hepatic microsome assays) to balance potency and bioavailability .
Basic: What are common challenges in purifying this compound, and how can they be mitigated?
Answer:
- Byproduct Formation: Remove unreacted sulfamoyl chloride via aqueous washes (pH 7.4 phosphate buffer) .
- Solubility Issues: Use mixed solvents (e.g., DMF/ethanol) for recrystallization .
- Chromatography: Optimize flash column conditions (silica gel, ethyl acetate/hexane gradient) to separate regioisomers .
Advanced: How can computational docking predictions of protein binding be experimentally validated?
Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) to purified targets (e.g., EGFR kinase domain) .
- Fluorescence Polarization: Quantify displacement of fluorescent probes (e.g., ATP-competitive tracers) .
- Crystallographic Validation: Co-crystallize the compound with the target protein to resolve binding poses (e.g., PDB deposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
